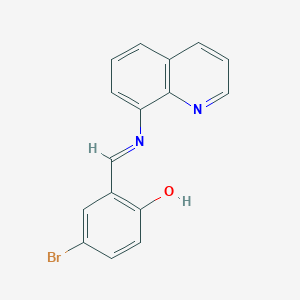
4-Bromo-2-((quinolin-8-ylimino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-((quinolin-8-ylimino)methyl)phenol is an organic compound with the molecular formula C16H11BrN2O It is a derivative of phenol and quinoline, featuring a bromine atom at the 4-position of the phenol ring and a quinolin-8-ylimino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((quinolin-8-ylimino)methyl)phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 8-aminoquinoline. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting Schiff base is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Bromo-2-((quinolin-8-ylimino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols and quinolines, depending on the nucleophile used.
科学的研究の応用
4-Bromo-2-((quinolin-8-ylimino)methyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 4-Bromo-2-((quinolin-8-ylimino)methyl)phenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The phenolic hydroxyl group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-((5-chloro-quinolin-8-ylimino)methyl)phenol
- 4-Bromo-2-((4-(4-bromo-phenyl)-thiazol-2-ylimino)methyl)phenol
- 4-Chloro-2-((quinolin-8-ylimino)methyl)phenol
Uniqueness
4-Bromo-2-((quinolin-8-ylimino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and quinoline moieties enhances its reactivity and potential for forming diverse chemical derivatives. This compound’s ability to form stable metal complexes and its potential biological activities make it a valuable subject of study in various research fields.
特性
CAS番号 |
51728-10-0 |
|---|---|
分子式 |
C16H11BrN2O |
分子量 |
327.17 g/mol |
IUPAC名 |
4-bromo-2-(quinolin-8-yliminomethyl)phenol |
InChI |
InChI=1S/C16H11BrN2O/c17-13-6-7-15(20)12(9-13)10-19-14-5-1-3-11-4-2-8-18-16(11)14/h1-10,20H |
InChIキー |
PRMRIQSTCMMWGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N=CC3=C(C=CC(=C3)Br)O)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B11963589.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963595.png)

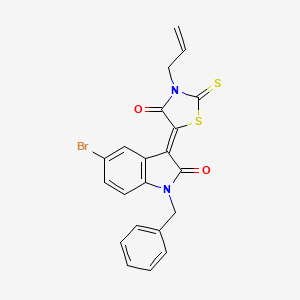
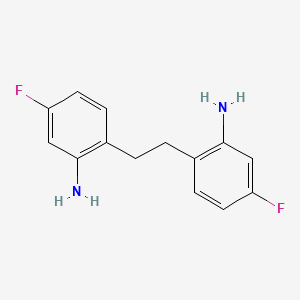

![4-(Benzyloxy)benzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11963612.png)
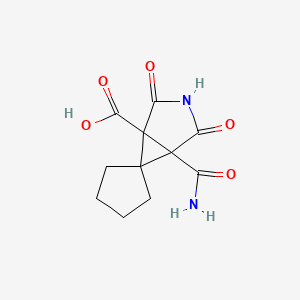
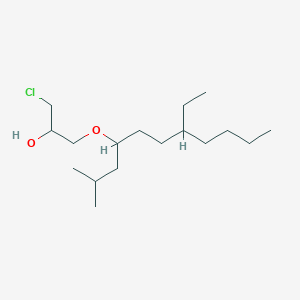
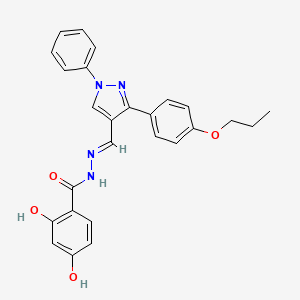

![n,n'-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide](/img/structure/B11963651.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11963654.png)
